molecular formula C8H12NNaO5 B12238693 Sodium;2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate

Sodium;2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate

Cat. No.: B12238693
M. Wt: 225.17 g/mol
InChI Key: VSYZYNTUWLNVKX-UHFFFAOYSA-M
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Description

Sodium;2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate is a chemical compound with the molecular formula C9H14NNaO5. It is a sodium salt derivative of oxazolidinone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate typically involves the reaction of 4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidine with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a temperature range of 25-30°C and stirring the reaction mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The use of automated systems for temperature and pH control ensures consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazolidinone ring can be reduced to form a more saturated ring structure.

    Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Ion-exchange resins or solutions of other metal salts can facilitate cation exchange.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated oxazolidinone derivatives.

Scientific Research Applications

Sodium;2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxazolidinone derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of Sodium;2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl and oxo functional group arrangement.

    Indole Derivatives: Indole derivatives also exhibit diverse biological activities and are structurally similar in terms of aromaticity and functional groups.

Uniqueness

Sodium;2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate is unique due to its specific oxazolidinone ring structure, which imparts distinct chemical and biological properties. Its sodium salt form enhances its solubility and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C8H12NNaO5

Molecular Weight

225.17 g/mol

IUPAC Name

sodium;2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate

InChI

InChI=1S/C8H13NO5.Na/c1-7(2)8(3,13)9(4-5(10)11)6(12)14-7;/h13H,4H2,1-3H3,(H,10,11);/q;+1/p-1

InChI Key

VSYZYNTUWLNVKX-UHFFFAOYSA-M

Canonical SMILES

CC1(C(N(C(=O)O1)CC(=O)[O-])(C)O)C.[Na+]

Origin of Product

United States

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